N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C20H17N5O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17N5O2/c1-13-2-5-15(6-3-13)25-20-16(10-24-25)19(22-11-23-20)21-9-14-4-7-17-18(8-14)27-12-26-17/h2-8,10-11H,9,12H2,1H3,(H,21,22,23) |
InChI Key |
QSIAALKPSSFICJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization (Robins Method)
-
Step 1 : React aryl acetonitrile (e.g., 4-methylphenylacetonitrile) with dimethylformamide-dimethylacetal (DMF-DMA) at 120°C for 20 minutes to form 2-arylacrylonitrile.
-
Step 2 : Treat the intermediate with hydrazine hydrobromide (H₂NNH₂·HBr) at 120°C for 20 minutes to yield 4-arylpyrazol-5-amine.
-
Step 3 : React with 1,1,3,3-tetramethoxypropane under microwave irradiation (120°C, 20 minutes) to form the pyrazolo[3,4-d]pyrimidine core.
Advantages :
-
Yields: 62–93%
-
Reduced reaction time (1 hour total) compared to conventional heating.
Conventional Thermal Cyclization
-
React 4-amino-1H-pyrazole-3-carbonitrile with triethyl orthoformate in acetic acid at reflux (110°C, 6 hours).
-
Isolate the pyrazolo[3,4-d]pyrimidine intermediate via crystallization.
Yield : 45–68%
Introduction of the 4-Methylphenyl Group
The 4-methylphenyl group is introduced at position 1 through nucleophilic aromatic substitution or transition metal-catalyzed coupling:
Ullmann-Type Coupling
Conditions :
-
Substrate: 4-Chloropyrazolo[3,4-d]pyrimidine
-
Reagent: 4-Methylphenylboronic acid
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 90°C, 12 hours
Yield : 78%
Nucleophilic Substitution
Conditions :
-
Substrate: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Reagent: 4-Methylphenol
-
Base: NaH
-
Solvent: DMF
-
Temperature: 80°C, 8 hours
Yield : 65%
Functionalization at Position 4: N-(1,3-Benzodioxol-5-ylmethyl)Amine
The amine group at position 4 is alkylated using 1,3-benzodioxol-5-ylmethyl bromide:
Reductive Amination
Procedure :
-
Step 1 : React 4-aminopyrazolo[3,4-d]pyrimidine with 1,3-benzodioxol-5-ylmethyl aldehyde in methanol.
-
Step 2 : Reduce the imine intermediate using NaBH₄ or NaBH₃CN.
Conditions :
-
Solvent: MeOH/CH₂Cl₂ (1:1)
-
Temperature: 25°C, 4 hours
-
Yield: 72%
Direct Alkylation
Procedure :
-
Treat 4-aminopyrazolo[3,4-d]pyrimidine with 1,3-benzodioxol-5-ylmethyl bromide in the presence of K₂CO₃.
Conditions :
-
Solvent: DMF
-
Temperature: 60°C, 6 hours
-
Yield: 68%
Optimization and Comparative Analysis
Yield Comparison of Key Steps
Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–120°C |
| Solvent | DMF, Dioxane, MeOH/CH₂Cl₂ |
| Catalysts | Pd(PPh₃)₄, NaH |
| Reaction Time | 4–12 hours |
Challenges and Solutions
-
Regioselectivity : Use of electron-withdrawing groups (e.g., nitro) at position 4 during core synthesis ensures correct substitution patterns.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates intermediates.
-
Scalability : Microwave methods show superior scalability due to reduced side reactions .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the compound's efficacy against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results demonstrated the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Preliminary research indicates that it may inhibit the production of pro-inflammatory cytokines.
Mechanism of Action
The anti-inflammatory activity is hypothesized to be mediated through the modulation of key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Neuropharmacological Effects
Given its structural similarities to other psychoactive compounds, this compound may exhibit neuropharmacological properties.
Case Study: Sedative Effects
In behavioral studies involving rodent models, compounds structurally related to this pyrazolo[3,4-d]pyrimidine have shown increased sedative effects when administered alongside other central nervous system depressants. This suggests potential applications in treating anxiety or sleep disorders .
Mechanism of Action
The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application but often involve modulation of biochemical processes at the molecular level .
Comparison with Similar Compounds
Key Observations :
- Unlike S29, which uses a fluorobenzyl group for neuroblastoma specificity , the benzodioxole may confer distinct pharmacokinetic properties, such as reduced cytochrome P450-mediated metabolism .
Kinase Selectivity and Mechanism
- In contrast, 1NA-PP1 and 2MB-PP1 selectively inhibit mutant PKC-δ (IC50 = 0.02 μM) while sparing wild-type PKC .
- Neuroblastoma-Targeted Analogues: S29, loaded onto graphene oxide (GO) nanosheets, achieves potent cytotoxicity at 5.74 ng/mL in SK-N-BE(2) cells, with minimal off-target effects due to controlled release . The target compound’s benzodioxole may similarly benefit from nanocarrier systems for enhanced delivery.
- Anticancer Derivatives: Compounds like 6-(allylthio)-N-phenethyl-1-styryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (HNTs-5) demonstrate that thioether substituents improve solubility and halloysite nanotube (HNT) loading efficiency . The absence of a thioether in the target compound may necessitate alternative formulation strategies.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Benzodioxoles are prone to oxidative metabolism via CYP3A4, but methylenedioxy groups can slow degradation compared to monocyclic substituents .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings, including structure-activity relationships (SAR), case studies, and comparative analyses.
Structure and Properties
The compound's structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological significance. The presence of the 1,3-benzodioxole moiety is believed to enhance its pharmacological profile. The molecular formula is , and it has a molecular weight of 314.35 g/mol.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Kinesin Spindle Protein Inhibition : A related compound was identified as a kinesin spindle protein (KSP) inhibitor, which arrested cells in mitosis and induced cellular death. This suggests that this compound may also possess similar inhibitory effects on cancer cell proliferation .
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored through various studies:
- Antibacterial and Antifungal Effects : Compounds with greater lipophilicity in the same chemical class have shown moderate to significant antibacterial and antifungal activities. This suggests that this compound may also exhibit similar antimicrobial effects .
Comparative Analysis of Biological Activities
Case Studies and Research Findings
Several studies have provided insights into the biological activity of compounds structurally related to this compound:
- KSP Inhibition Study : A study highlighted a series of KSP inhibitors derived from pyrazolo[3,4-d]pyrimidine frameworks that exhibited promising anticancer activity in vitro and in vivo models .
- Antimicrobial Study : Another research effort focused on synthesizing derivatives of pyrazolo compounds that demonstrated effective antimicrobial properties against various bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step processes starting with condensation of pyrazole and pyrimidine precursors. Key steps include nucleophilic substitution and cyclization. Optimization involves solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts like triethylamine to improve yield (70–85%) and purity .
- Critical Parameters : Reaction monitoring via TLC/HPLC ensures intermediates are isolated at ≥95% purity. Microwave-assisted synthesis reduces reaction time by 30–40% compared to conventional heating .
Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?
- Structural Analysis : X-ray diffraction (XRD) and NMR (¹H/¹³C) confirm the pyrazolo[3,4-d]pyrimidine core and substituents. For example, ¹H NMR shows distinct peaks for the benzodioxole methylene group (δ 4.25–4.45 ppm) and pyrazole protons (δ 8.10–8.30 ppm) .
- Purity Validation : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.3% theoretical values) are standard. HPLC with UV detection (λ = 254 nm) confirms ≥98% purity .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory bioactivity data in kinase inhibition studies?
- Case Study : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 120 nM for EGFR inhibition) may arise from assay conditions. Solutions include:
- Standardizing ATP concentrations (1–10 mM) to mimic physiological levels.
- Using isoform-specific kinase constructs to avoid cross-reactivity.
- Validating results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Statistical Approach : Dose-response curves with ≥3 biological replicates and ANOVA analysis (p < 0.05) ensure reproducibility .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer potency?
- Key Modifications :
- Benzodioxole Group : Fluorination at C5 increases lipophilicity (logP +0.5), improving blood-brain barrier penetration.
- Pyrimidine Core : Replacing the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) enhances kinase binding affinity by 2–3-fold .
- Experimental Validation :
- Molecular docking (AutoDock Vina) identifies hydrogen bonds with kinase active sites (e.g., Lys721 in EGFR).
- In vitro cytotoxicity assays (MTT) against HeLa and MCF-7 cells confirm EC₅₀ values < 10 µM for optimized derivatives .
Q. What methodologies are used to analyze metabolic stability and potential toxicity in preclinical studies?
- Metabolic Profiling :
- Liver microsome assays (human/rat) quantify CYP450-mediated degradation (t₁/₂ > 60 min indicates stability).
- LC-MS/MS identifies major metabolites (e.g., hydroxylation at the benzodioxole methylene group) .
- Toxicity Screening :
- Ames test (TA98/TA100 strains) rules out mutagenicity.
- hERG channel inhibition assays (IC₅₀ > 30 µM) mitigate cardiac risk .
Tables of Key Data
| Parameter | Value/Range | Technique | Reference |
|---|---|---|---|
| Synthetic Yield | 70–85% | Gravimetric Analysis | |
| Purity | ≥98% | HPLC-UV | |
| EGFR Inhibition (IC₅₀) | 50–120 nM | Fluorescence Polarization | |
| Metabolic Half-Life (t₁/₂) | 45–90 min (Human Liver Microsomes) | LC-MS/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
